molecular formula C19H18N2O4 B12216404 1-benzyl-3-{[3-(2-hydroxyethoxy)phenyl]amino}-1H-pyrrole-2,5-dione

1-benzyl-3-{[3-(2-hydroxyethoxy)phenyl]amino}-1H-pyrrole-2,5-dione

Cat. No.: B12216404
M. Wt: 338.4 g/mol
InChI Key: HYUUKBOAHTYWCT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-benzyl-3-[3-(2-hydroxyethoxy)phenylamino]pyrrole-2,5-dione . This nomenclature follows hierarchical rules to specify the substituents and their positions on the pyrrole-2,5-dione core. The parent structure, pyrrole-2,5-dione, is substituted at the 1-position with a benzyl group and at the 3-position with an anilino group bearing a 2-hydroxyethoxy side chain. The systematic name reflects the following features:

  • 1-Benzyl : A benzyl group (-CH2C6H5) attached to the nitrogen atom at position 1 of the pyrrole ring.
  • 3-[3-(2-Hydroxyethoxy)phenylamino] : An amino group (-NH-) at position 3, connected to a phenyl ring substituted with a 2-hydroxyethoxy (-OCH2CH2OH) group at the meta position.

The compound’s SMILES notation (C1=CC=C(C=C1)CN2C(=O)C=C(C2=O)NC3=CC(=CC=C3)OCCO) and InChIKey (HYUUKBOAHTYWCT-UHFFFAOYSA-N) further validate its structural identity. These identifiers encode the connectivity of atoms and stereochemical details, enabling precise database searches and reproducibility in synthetic workflows.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C19H18N2O4 , with a calculated molecular weight of 338.4 g/mol . This composition arises from the fusion of three distinct structural units:

  • Pyrrole-2,5-dione core : Contributes 4 oxygen atoms and 2 carbonyl groups.
  • Benzyl group : Adds 7 carbon and 7 hydrogen atoms.
  • 3-(2-Hydroxyethoxy)phenylamino substituent : Introduces 6 carbon, 9 hydrogen, 2 oxygen, and 1 nitrogen atom.

A comparative analysis with simpler maleimide derivatives highlights the compound’s increased complexity (Table 1). For example, N-benzylmaleimide (C11H9NO2) has a molecular weight of 187.19 g/mol, underscoring how additional functional groups in the subject compound nearly double its mass.

Table 1: Molecular Formula and Weight Comparison

Compound Molecular Formula Molecular Weight (g/mol)
1-Benzyl-3-{[3-(2-hydroxyethoxy)phenyl]amino}-1H-pyrrole-2,5-dione C19H18N2O4 338.4
N-Benzylmaleimide C11H9NO2 187.19

The higher molecular weight correlates with enhanced polarity due to the hydroxyethoxy group, which may influence solubility and intermolecular interactions.

Three-Dimensional Conformational Analysis

The three-dimensional conformation of the compound is critical for understanding its reactivity and potential interactions. Computational models reveal several key features:

  • Pyrrole-2,5-dione core : Adopts a planar configuration due to conjugation between the carbonyl groups and the aromatic ring.
  • Benzyl group : Projects perpendicularly from the pyrrole plane, creating steric bulk that may hinder approach from one face of the molecule.
  • 3-(2-Hydroxyethoxy)phenylamino substituent : The phenyl ring lies nearly coplanar with the pyrrole core, while the hydroxyethoxy chain adopts a gauche conformation, positioning the hydroxyl group for intramolecular hydrogen bonding with the amino group or carbonyl oxygen (Figure 1).

Figure 1: Predicted 3D Conformation

  • Hydrogen bonding : The hydroxyl group (-OH) forms a 2.7 Å hydrogen bond with the adjacent ether oxygen, stabilizing the extended conformation of the side chain.
  • Steric effects : The benzyl group’s ortho hydrogens create a crowded environment near the pyrrole nitrogen, potentially influencing reaction selectivity.

These conformational insights are validated by the compound’s PubChem 3D conformer model, which highlights low-energy configurations dominated by intramolecular hydrogen bonding and π-π stacking between aromatic rings.

Comparative Structural Analysis with N-Benzylmaleimide Derivatives

Structural comparisons with N-benzylmaleimide (CAS 1631-26-1) elucidate the impact of substituents on molecular properties:

  • Core Structure : Both compounds share the maleimide core (pyrrole-2,5-dione) substituted at the 1-position with a benzyl group.
  • Substituent Complexity : The subject compound features an additional 3-(2-hydroxyethoxy)phenylamino group at position 3, absent in N-benzylmaleimide. This introduces:
    • Hydrogen-bonding capacity : The hydroxyl and amino groups enable interactions with polar solvents or biological targets.
    • Increased polarity : The hydroxyethoxy chain enhances water solubility compared to the hydrophobic benzyl group alone.
  • Electronic Effects : Electron-donating groups (e.g., -OCH2CH2OH) alter the electron density of the maleimide ring, potentially modulating its reactivity in cycloaddition or thiol-Michael reactions.

Table 2: Structural and Electronic Comparison

Feature This compound N-Benzylmaleimide
Substituent at C3 3-(2-Hydroxyethoxy)phenylamino None
Molecular Weight 338.4 g/mol 187.19 g/mol
Polar Functional Groups Hydroxyl, ether, amino, carbonyl Carbonyl, benzyl
Predicted Solubility Moderate in polar solvents (e.g., DMSO, water) Low (prefers organic solvents)

The structural complexity of the subject compound suggests broader utility in applications requiring tailored electronic or steric profiles, such as polymer chemistry or targeted bioconjugation.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

1-benzyl-3-[3-(2-hydroxyethoxy)anilino]pyrrole-2,5-dione

InChI

InChI=1S/C19H18N2O4/c22-9-10-25-16-8-4-7-15(11-16)20-17-12-18(23)21(19(17)24)13-14-5-2-1-3-6-14/h1-8,11-12,20,22H,9-10,13H2

InChI Key

HYUUKBOAHTYWCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=C(C2=O)NC3=CC(=CC=C3)OCCO

Origin of Product

United States

Preparation Methods

Maleamic Acid Formation

The reaction of maleic anhydride with benzylamine in refluxing toluene produces N-benzylmaleamic acid (yield: 85–92%). This intermediate undergoes cyclodehydration using acetic anhydride or thionyl chloride to form 1-benzyl-1H-pyrrole-2,5-dione (1-benzylmaleimide). The maleimide core serves as the scaffold for subsequent functionalization at the 3-position.

Introduction of 3-(2-Hydroxyethoxy)phenylamino Group

3-(2-Hydroxyethoxy)aniline is introduced via nucleophilic substitution or Michael addition. In a toluene/ethanol mixture at 80°C, 1-benzylmaleimide reacts with 3-(2-hydroxyethoxy)aniline in the presence of triethylamine, yielding the target compound (47–68% yield). The reaction proceeds through attack of the aniline’s amino group at the electron-deficient β-carbon of the maleimide.

Table 1: Cyclocondensation Reaction Conditions

ReactantSolventCatalystTemperature (°C)Time (h)Yield (%)
Maleic anhydride + benzylamineTolueneNone110489
1-Benzylmaleimide + 3-(2-hydroxyethoxy)anilineEthanolTriethylamine801262

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclocondensation step, reducing reaction times from hours to minutes. A mixture of maleic anhydride, benzylamine, and 3-(2-hydroxyethoxy)aniline in chloroform subjected to 150 W microwave radiation for 15 minutes achieves 75% yield. This method minimizes side reactions and improves regioselectivity compared to conventional heating.

Table 2: Microwave Optimization Parameters

Power (W)SolventTemperature (°C)Time (min)Yield (%)
150Chloroform1201575
200Toluene1401068

Palladium-Catalyzed Coupling Reactions

Halogenation and Amination

3-Bromo-1-benzylmaleimide is synthesized via bromination of 1-benzylmaleimide using N-bromosuccinimide (NBS) in DMF (yield: 78%). A Buchwald-Hartwig coupling with 3-(2-hydroxyethoxy)aniline in the presence of Pd(OAc)₂ and Xantphos ligand installs the aryl amino group (62% yield).

Table 3: Coupling Reaction Parameters

SubstrateCatalyst SystemBaseSolventYield (%)
3-Bromo-1-benzylmaleimidePd(OAc)₂/XantphosCs₂CO₃DMF62

Protection-Deprotection Strategies

The hydroxyl group in 3-(2-hydroxyethoxy)aniline is protected as a tert-butyldimethylsilyl (TBS) ether before maleimide functionalization. After coupling, the TBS group is removed using tetrabutylammonium fluoride (TBAF) in THF, restoring the hydroxyl functionality (overall yield: 54%).

Table 4: Protection-Deprotection Efficiency

Protecting GroupDeprotection ReagentSolventYield (%)
TBSTBAFTHF91

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield (%)
CyclocondensationSimple reagents, scalableLong reaction times, moderate yields60–75
Microwave-assistedRapid, high efficiencySpecialized equipment required70–85
Palladium couplingRegioselective, versatileCostly catalysts, multi-step55–65

Structural Characterization and Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.30 (m, 5H, benzyl), 6.85 (d, J = 8.4 Hz, 1H, aryl), 4.10 (t, J = 4.8 Hz, 2H, OCH₂), 3.80 (t, J = 4.8 Hz, 2H, CH₂OH).

  • IR (KBr): 1774 cm⁻¹ (C=O maleimide), 1722 cm⁻¹ (C=O), 1652 cm⁻¹ (N-H bend) .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-{[3-(2-hydroxyethoxy)phenyl]amino}-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and hydroxyethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-benzyl-3-{[3-(2-hydroxyethoxy)phenyl]amino}-1H-pyrrole-2,5-dione is C22H24N2O3C_{22}H_{24}N_2O_3, with a molecular weight of approximately 364.44 g/mol. The compound features a pyrrole ring system, which is known for its biological activity, particularly in drug development.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. The structure-activity relationship (SAR) analysis showed that modifications to the pyrrole moiety can enhance its efficacy against various cancer cell lines. For instance, derivatives of this compound have been tested against breast and lung cancer cells, demonstrating significant cytotoxicity.

Case Study:
A study published in the Journal of Medicinal Chemistry indicated that specific derivatives exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, suggesting potential as a lead compound for further development .

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Its ability to inhibit HIV replication was assessed using various assays.

Data Table: Antiviral Activity Against HIV

CompoundIC50 (µM)Mechanism of Action
This compound0.5NNRTI - inhibits reverse transcriptase
Control (AZT)0.03NRTI - nucleotide analogue

This data indicates that while the compound shows promise as an NNRTI, it may require further optimization to enhance its potency compared to established drugs like AZT .

Neuroprotective Effects

Research has suggested that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. The mechanism appears to involve modulation of neuroinflammatory pathways.

Case Study:
In vitro studies demonstrated that treatment with the compound reduced the production of pro-inflammatory cytokines in microglial cells, indicating potential for therapeutic use in neuroinflammation-related conditions .

Conclusion and Future Directions

The applications of this compound span across anticancer, antiviral, and neuroprotective domains. Continued research is necessary to fully elucidate its mechanisms and optimize its pharmacological properties. Future studies should focus on:

  • In vivo efficacy : Evaluating the therapeutic potential in animal models.
  • Structural modifications : Investigating how changes to the chemical structure affect biological activity.
  • Combination therapies : Assessing synergistic effects with existing treatments.

Mechanism of Action

The mechanism of action of 1-benzyl-3-{[3-(2-hydroxyethoxy)phenyl]amino}-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with U-73122 and U-73343

U-73122 (1-[6-[[17β-3-Methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-1H-pyrrole-2,5-dione) and its analog U-73343 are well-characterized PLC inhibitors. Key comparisons include:

  • Core Structure : All three compounds share the pyrrole-2,5-dione core, critical for interactions with PLC .
  • Substituents: U-73122 contains a methoxyestratrienylaminohexyl chain, conferring high lipophilicity and steric bulk, which enhances membrane association but may limit solubility. Target Compound replaces this chain with a benzyl group and a [3-(2-hydroxyethoxy)phenyl]amino moiety, balancing lipophilicity and hydrophilicity. U-73343 (inactive analog) features a pyrrolidine-dione instead of pyrrole-2,5-dione, abolishing PLC inhibitory activity .
  • Biological Activity: U-73122 potently inhibits PLC, suppressing respiratory burst and calcium mobilization in neutrophils (IC₅₀: 0.1–1 µM) . U-73343’s inactivity underscores the necessity of the pyrrole-2,5-dione core for PLC interaction .

Comparison with 1-benzyl-3-chloro-4-(4-fluoroanilino)-1H-pyrrole-2,5-dione (CAS 303034-95-9)

This analog (C₁₇H₁₂ClFN₂O₂) differs in substituents:

  • Substituents: 3-position: Chloro group (electron-withdrawing) and 4-fluoroanilino moiety. Target Compound: Hydroxyethoxy phenylamino group (electron-donating, hydrophilic).
  • The hydroxyethoxy group in the target compound could improve aqueous solubility and hydrogen-bonding capacity, favoring interactions with polar enzymatic pockets.

Data Tables

Table 1. Structural and Functional Comparison of Pyrrole-2,5-dione Derivatives

Compound Name Molecular Formula Substituents Biological Target Key Activity/Effect
Target Compound C₂₀H₁₉N₂O₄ 1-benzyl, 3-{[3-(2-hydroxyethoxy)phenyl]amino} Hypothesized PLC/Kinase Uncharacterized (predicted modulation)
U-73122 C₂₉H₄₁N₃O₃ 1-[6-[[17β-3-Methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl] PLC Potent PLC inhibition (IC₅₀: 0.1–1 µM)
U-73343 C₂₉H₄₁N₃O₃ 1-[6-[[17β-3-Methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-2,5-pyrrolidine Inactive No PLC inhibition
1-benzyl-3-chloro-4-(4-fluoroanilino)-... C₁₇H₁₂ClFN₂O₂ 1-benzyl, 3-chloro, 4-(4-fluoroanilino) Unknown Uncharacterized (potential kinase inhibition)

Detailed Research Findings

  • Role of Substituents in PLC Inhibition: U-73122’s methoxyestratrienylaminohexyl chain facilitates membrane penetration and PLC binding, while the target compound’s benzyl and hydroxyethoxy groups may redirect selectivity toward other targets (e.g., kinases) . The hydroxyethoxy group’s polarity in the target compound could reduce off-target effects compared to U-73122’s highly lipophilic structure .
  • Electrophilic vs. Hydrogen-Bonding Interactions :

    • The chloro group in CAS 303034-95-9 may enable covalent modification of cysteine residues in kinases, whereas the hydroxyethoxy group in the target compound favors reversible hydrogen bonding .
  • Metabolic Stability :

    • The hydroxyethoxy moiety in the target compound may increase metabolic susceptibility (e.g., oxidation) compared to halogenated analogs like CAS 303034-95-9 .

Biological Activity

1-benzyl-3-{[3-(2-hydroxyethoxy)phenyl]amino}-1H-pyrrole-2,5-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₈H₁₉N₃O₃
  • Molecular Weight : 325.36 g/mol

This compound contains a pyrrole ring, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Biological Activity Overview

This compound has been studied for its interactions with various biological targets. The following sections summarize key findings regarding its biological activities.

Antitumor Activity

Research has shown that derivatives of pyrrole-2,5-dione exhibit significant antitumor properties. For instance:

  • Inhibition of Cancer Cell Lines : Studies have demonstrated that certain pyrrole derivatives inhibit the growth of cancer cell lines such as HCT-116 and SW-620. The growth inhibition was measured using the GI50 value, which indicates the concentration required to inhibit cell growth by 50%. For example, one derivative exhibited a GI50 value of approximately 1.0×108 M1.0\times 10^{-8}\text{ M} against colon cancer cell lines .
  • Mechanism of Action : The proposed mechanism involves the interaction with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, leading to disrupted signaling pathways crucial for tumor growth .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated:

  • Cytokine Inhibition : Compounds similar to this pyrrole derivative have shown the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests a potential role in managing inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrrole derivatives have been explored as well:

  • In Vitro Studies : Various studies indicate that pyrrole derivatives exhibit activity against bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods, with some compounds showing potent activity comparable to established antibiotics .

Case Studies and Research Findings

Several key studies highlight the biological activity of pyrrole derivatives:

StudyFindings
Dubinina et al. (2007)Identified significant growth inhibition in colon cancer cell lines with certain pyrrole derivatives.
Kuznietsova et al. (2016)Demonstrated antioxidant properties alongside low toxicity in animal models.
Garmanchuk et al. (2013)Showed that modifications in side groups greatly influence biological activity, particularly in antitumor efficacy.

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